molecular formula C17H22N4OS B2904825 5-(Piperazin-1-yl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 1176027-61-4

5-(Piperazin-1-yl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2904825
CAS No.: 1176027-61-4
M. Wt: 330.45
InChI Key: CLLONVZPPVELAP-UHFFFAOYSA-N
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Description

This compound features a tricyclic core comprising fused azepine and thiazine rings, substituted with a piperazine moiety and an allyl (prop-2-en-1-yl) group. Piperazine derivatives are commonly explored for their pharmacological profiles, particularly in modulating neurotransmitter receptors (e.g., serotonin or dopamine) . The allyl substituent may enhance lipophilicity or serve as a reactive site for further functionalization.

Properties

IUPAC Name

2-piperazin-1-yl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-2-9-21-16(22)14-12-5-3-4-6-13(12)23-15(14)19-17(21)20-10-7-18-8-11-20/h2,18H,1,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLONVZPPVELAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1N3CCNCC3)SC4=C2CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the piperazine and thia-diazatricyclo structures. The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: The nitrogen atoms in the piperazine ring can be reduced to form amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Amines.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.

  • Industry: It can be utilized in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific receptors or enzymes, modulating their activity. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Core Structural Features

The tricyclic scaffold of the target compound is compared below with related systems:

Compound Name Core Structure Key Substituents Heteroatoms Biological Relevance
Target Compound 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷] Piperazin-1-yl, prop-2-en-1-yl S, N Hypothesized CNS modulation
Desmethylclozapine () Dibenzo[b,e][1,4]diazepine Piperazino N Clozapine analog, antipsychotic
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione () Spiro[diazepine-decane] Phenylpiperazine N Structural diversity for SAR
Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine () Fused pyrazole-triazole-pyrimidine Varied aryl groups N Anticancer, antimicrobial

Key Observations :

  • Heteroatom Influence : The sulfur atom in the target compound may improve metabolic stability or alter binding kinetics compared to nitrogen-only analogs like desmethylclozapine .
  • Spiro vs. Fused Systems : Spiro compounds (e.g., ) exhibit conformational rigidity, whereas fused tricyclics (target compound) allow planar aromatic interactions .

Biological Activity

5-(Piperazin-1-yl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one (CAS Number: 1176027-61-4) is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique molecular structure characterized by a piperazine ring, multiple nitrogen atoms, and a sulfur atom, which contribute to its diverse biological properties.

The molecular formula of this compound is C17H22N4OSC_{17}H_{22}N_{4}OS with a molecular weight of 330.4 g/mol. The intricate structure includes a tricyclic framework that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC17H22N4OS
Molecular Weight330.4 g/mol
CAS Number1176027-61-4

Biological Activity

Research on the biological activity of this compound has revealed several promising areas:

Antitumor Activity

Studies have indicated that derivatives of piperazine compounds exhibit significant antitumor effects. For instance, compounds structurally related to 5-(Piperazin-1-yl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antibacterial and Antifungal Activity

The compound has been evaluated for its antibacterial and antifungal properties. Research indicates that certain piperazine derivatives can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the piperazine moiety enhances interaction with biological targets such as enzymes or receptors involved in disease processes.

Case Studies

Recent studies have focused on synthesizing analogs of this compound to enhance its biological properties:

  • Antitumor Evaluation : A study synthesized several piperazine derivatives and assessed their cytotoxicity against cancer cell lines, revealing that modifications to the piperazine ring significantly influenced activity levels .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of synthesized piperazine compounds against various bacterial strains, finding notable inhibition zones indicating potential therapeutic applications .

Q & A

Q. Q1. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Experimental Design: Utilize factorial design (e.g., 2^k fractional factorial) to screen critical parameters like reaction temperature, solvent polarity, and stoichiometry of piperazine derivatives. Analyze interactions between variables using ANOVA to identify dominant factors .

  • Data-Driven Refinement: Apply response surface methodology (RSM) to optimize conditions after initial screening. For example, vary catalyst loading and reaction time in a central composite design to maximize yield .

  • Example Data Table:

    VariableLow Level (-1)High Level (+1)Optimal Value
    Temperature (°C)6012090
    Catalyst (mol%)0.52.01.2
    Reaction Time (h)62412

Reference: Statistical design of experiments (DoE) principles .

Q. Q2. What analytical techniques are most effective for structural elucidation and purity assessment?

Methodological Answer:

  • Structural Confirmation: Combine NMR (¹H, ¹³C, DEPT-135) with high-resolution mass spectrometry (HRMS) to confirm the tricyclic core and substituent positions. For sulfur-containing moieties, use X-ray crystallography if single crystals are obtainable .
  • Purity Analysis: Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate method specificity using spiked samples with potential impurities (e.g., unreacted piperazine or allyl precursors) .

Reference: Case studies on heterocyclic compound characterization .

Advanced Research Questions

Q. Q3. How can computational methods predict reaction pathways and intermediate stability for this compound?

Methodological Answer:

  • Quantum Chemical Modeling: Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to map potential energy surfaces (PES) for key steps like piperazine ring formation or thiadiazine closure. Compare activation energies of competing pathways to identify dominant mechanisms .
  • Dynamic Simulations: Apply ab initio molecular dynamics (AIMD) to simulate solvent effects on transition states. For example, polar aprotic solvents (e.g., DMF) may stabilize charged intermediates .

Reference: ICReDD’s integration of computational and experimental workflows .

Q. Q4. How should researchers resolve contradictions in experimental data, such as unexpected byproducts during synthesis?

Methodological Answer:

  • Hypothesis Testing: Use tandem mass spectrometry (MS/MS) to identify byproduct structures. For example, allyl group migration or sulfur oxidation could generate unexpected adducts.
  • Kinetic Analysis: Perform time-resolved in-situ FTIR to monitor reaction progress. Compare experimental rate constants with DFT-predicted values to pinpoint deviations .
  • Mitigation Strategy: Introduce scavengers (e.g., radical inhibitors) or adjust pH to suppress side reactions. Validate via DoE .

Reference: Reaction mechanism troubleshooting in thiadiazine syntheses .

Q. Q5. What strategies enable scalable production while maintaining stereochemical integrity?

Methodological Answer:

  • Process Intensification: Implement continuous-flow reactors with real-time monitoring (e.g., PAT tools like Raman spectroscopy) to control residence time and minimize epimerization .
  • Scale-Up Considerations: Conduct hydrodynamic studies using COMSOL Multiphysics to model mixing efficiency and heat transfer in large reactors. Optimize impeller design to prevent localized overheating .

Q. Q6. How can researchers validate the compound’s biological activity while minimizing off-target effects?

Methodological Answer:

  • Target Profiling: Use molecular docking (AutoDock Vina) to screen against protein databases (e.g., PDB). Prioritize targets with high binding affinity (ΔG < -8 kcal/mol) and validate via surface plasmon resonance (SPR) .
  • Selectivity Assays: Perform kinase panel screens or GPCR binding assays to quantify off-target interactions. Apply statistical correction (e.g., Benjamini-Hochberg) to reduce false positives .

Reference: Pharmacopeial standards for bioactive heterocycles .

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